7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride
CAS No.: 1798747-20-2
Cat. No.: VC2958601
Molecular Formula: C6H14ClNO2S
Molecular Weight: 199.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798747-20-2 |
|---|---|
| Molecular Formula | C6H14ClNO2S |
| Molecular Weight | 199.7 g/mol |
| IUPAC Name | 7-methyl-1,4-thiazepane 1,1-dioxide;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO2S.ClH/c1-6-2-3-7-4-5-10(6,8)9;/h6-7H,2-5H2,1H3;1H |
| Standard InChI Key | PHWKJGSBRPVFMC-UHFFFAOYSA-N |
| SMILES | CC1CCNCCS1(=O)=O.Cl |
| Canonical SMILES | CC1CCNCCS1(=O)=O.Cl |
Introduction
Key Structural Features:
-
Core Ring System: Seven-membered thiazepane ring.
-
Functional Groups: Contains a methyl substitution at position 7 and a 1,1-dione functionality.
-
Salt Formation: Hydrochloride salt enhances solubility and stability.
| Property | Value |
|---|---|
| Molecular Formula | C6H13NO2S·HCl |
| Molecular Weight | ~199.7 g/mol |
| Chemical Class | Thiazepane Derivative |
| Appearance | White crystalline solid |
Synthesis and Preparation
The synthesis of 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride involves multiple steps:
-
Cyclization Reaction: Starting with appropriate precursors, the seven-membered thiazepane ring is formed.
-
Oxidation: Introduction of the dione functionality at the 1-position using oxidizing agents such as hydrogen peroxide or potassium permanganate.
-
Salt Formation: The final compound is treated with hydrochloric acid to produce the hydrochloride salt.
Industrial Methods:
-
Large-scale production employs continuous flow reactors for high yield and purity.
-
Advanced purification techniques are used to meet industrial standards.
Chemical Reactions and Reactivity
This compound demonstrates diverse chemical reactivity due to its functional groups:
-
Oxidation: Can be further oxidized to sulfoxides or sulfones.
-
Reduction: Reduction of the dione group yields diols or other reduced derivatives.
-
Nucleophilic Substitution: The chloride ion in the hydrochloride salt can be replaced by nucleophiles such as amines or thiols under mild conditions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |
| Reduction | Sodium borohydride | Alcohols or amines |
| Nucleophilic Substitution | Ammonia, thiols | Substituted derivatives |
Applications in Research
7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride has garnered attention in various scientific fields due to its unique chemical properties:
-
Medicinal Chemistry:
-
Investigated for potential antimicrobial and anticancer activities.
-
Explored as a precursor for drug development targeting enzyme inhibition or receptor modulation.
-
-
Synthetic Chemistry:
-
Used as a building block for synthesizing complex heterocyclic compounds.
-
-
Material Science:
-
Potential applications in developing new materials due to its sulfur-containing heterocycle.
-
Safety and Hazards
The compound exhibits moderate toxicity and requires careful handling:
| Hazard Classification | Details |
|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed (H302) |
| Skin Irritation | Causes irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory Tract Irritation | May cause respiratory irritation (H335) |
Precautionary measures include wearing protective equipment and ensuring proper ventilation during handling.
Comparison with Similar Compounds
When compared to related thiazepane derivatives:
| Compound | Unique Features |
|---|---|
| 7-Methyl-1lambda6,4-thiazepane-1,1-dione hydrochloride | Methyl substitution at position 7; hydrochloride salt form. |
| 7-Methyl-1,4-thiazepane-1,1-dioxide | Similar core structure but lacks hydrochloride salt. |
The hydrochloride form improves solubility and stability, making it more suitable for industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume